N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the pyrazinone core: This step involves the condensation of appropriate amines and diketones under acidic or basic conditions to form the pyrazinone ring.
Introduction of the sulfanylacetamide moiety: This step involves the reaction of the pyrazinone intermediate with a chloroacetamide derivative in the presence of a base to form the sulfanylacetamide linkage.
Final coupling: The final step involves coupling the 5-chloro-2-methylphenyl group with the pyrazinone-sulfanylacetamide intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazinone ring can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfanylacetamides.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfanylacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]acetamide: Lacks the sulfanyl group, which may affect its biological activity.
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]thioacetamide: Contains a thioacetamide group instead of a sulfanylacetamide group, which may alter its reactivity and applications.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to the presence of both the sulfanylacetamide and pyrazinone moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-5-7-17(10-15(13)3)25-9-8-23-20(21(25)27)28-12-19(26)24-18-11-16(22)6-4-14(18)2/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNXLWEGDFEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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